ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate
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Overview
Description
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, viral replication, and cancer progression .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral replication .
Biochemical Pathways
Indole derivatives have been shown to influence a variety of pathways, including those involved in antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-aminquinoline and 4-chloroaniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the intermediate product.
Esterification: The intermediate product is then esterified with ethyl chloroformate in the presence of a base, such as triethylamine, to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) facilitate hydrolysis.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro groups.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced forms of the quinoline ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Quinoline-2-carboxylate Derivatives: Compounds with variations in the ester group or additional substituents on the quinoline ring.
4-Aminoquinoline Derivatives: Compounds with different amino group substitutions, affecting their biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its dual chloro and amino substitutions make it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in scientific research due to its diverse chemical reactions, potential applications in medicine and industry, and unique mechanism of action. Its synthesis, reactivity, and applications continue to be explored, contributing to advancements in various fields.
Biological Activity
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : This is achieved through the Skraup synthesis, which combines aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
- Chlorination : The quinoline core undergoes chlorination using phosphorus pentachloride or thionyl chloride to introduce the chloro group at the 6-position.
- Amination : The chlorinated quinoline is reacted with 4-(chlorophenyl)aniline under basic conditions.
- Esterification : Finally, the carboxylic acid group is esterified with ethanol, yielding the final compound.
Antimicrobial and Antimalarial Properties
Research indicates that compounds with a similar structure to this compound exhibit significant antimicrobial and antimalarial activities. For instance, studies on related quinoline derivatives have demonstrated their effectiveness against Plasmodium falciparum, particularly strains resistant to chloroquine. The mechanism of action primarily involves the inhibition of hemozoin formation, a critical process for the survival of the malaria parasite .
Cytotoxicity
In vitro studies have assessed the cytotoxicity of various quinoline derivatives against human cell lines. For example, compounds structurally related to this compound showed varying degrees of cytotoxicity toward VERO cells, with some exhibiting IC50 values suggesting potential therapeutic indices for further development .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes or receptors involved in critical cellular processes such as DNA synthesis and protein function.
- Pathways Involved : It is hypothesized that it interferes with metabolic pathways that lead to the inhibition of cell growth or induction of cell death in pathogenic organisms or cancer cells .
Case Studies and Research Findings
Several studies have provided insights into the biological activity and potential applications of quinoline derivatives:
- Antimalarial Efficacy : A study demonstrated that specific derivatives exhibited IC50 values ranging from 13.2 to 45.5 nM against chloroquine-resistant strains of P. falciparum. These findings highlight the potential for developing new antimalarial agents based on quinoline structures .
- Antimycobacterial Activity : Some derivatives also showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the quinoline structure affect biological activity. For instance, alterations in substituents on the phenyl ring have been shown to influence both potency and selectivity towards biological targets, which is crucial for drug design .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-chloroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)17-10-16(21-13-6-3-11(19)4-7-13)14-9-12(20)5-8-15(14)22-17/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFILOJBSLVDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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